molecular formula C14H14N2O3 B1411771 ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate CAS No. 2108488-92-0

ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate

Cat. No. B1411771
CAS RN: 2108488-92-0
M. Wt: 258.27 g/mol
InChI Key: LQIXHQFYNXWIRW-UHFFFAOYSA-N
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Description

The compound “ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl ester group (-COOEt), a pyrazole ring (a five-membered ring with two nitrogen atoms), and an acetylphenyl group (a benzene ring with an acetyl group attached). These functional groups could potentially give this compound various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would need to be confirmed using spectroscopic techniques such as NMR .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ester, acetyl, and pyrazole groups. For example, the ester could undergo hydrolysis, the acetyl group could participate in various condensation reactions, and the pyrazole ring could potentially coordinate to metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and acetyl groups could impact its solubility, while the aromatic acetylphenyl group could influence its UV/Vis absorption properties .

Scientific Research Applications

Synthesis of Aryloxypyrrolidine Diones

This compound serves as a precursor in the synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . These diones are synthesized through a one-pot, economical, and efficient process from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . This method is notable for its eco-friendliness and high yield, making it significant in the field of organic chemistry.

Mechanism of Action

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be explored for use in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 1-(4-acetylphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-19-14(18)13-8-9-16(15-13)12-6-4-11(5-7-12)10(2)17/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIXHQFYNXWIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1)C2=CC=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(4-acetylphenyl)-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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